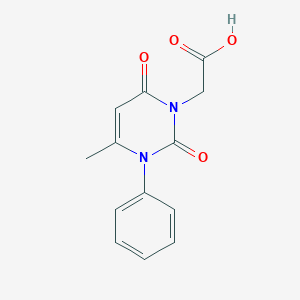

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Descripción

The compound “(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid” (CAS No. 54069-85-1) is a pyrimidine derivative with a molecular formula of C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. Its structure features a pyrimidine-2,6-dione core substituted with a methyl group at position 4, a phenyl group at position 3, and an acetic acid moiety at position 1 (Figure 1). This compound is classified as an irritant (Hazard Code: Xi) and is commercially available for research purposes at prices ranging from \$110 for 50 mg to \$645 for 5 g .

Key structural characteristics include:

- Pyrimidine-2,6-dione backbone: Provides hydrogen-bonding sites via carbonyl groups.

- Methyl group (C4): Enhances lipophilicity and influences ring conformation.

- Acetic acid side chain (C1): Improves solubility and enables derivatization.

Propiedades

IUPAC Name |

2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEWTDHEGDKFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multicomponent Biginelli-Type Condensation

The Biginelli reaction is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). Adapted for this compound, the protocol involves:

-

Reactants : 3-Phenylpropane-1,3-dione (as the β-keto ester analogue), methylurea, and glyoxylic acid (to introduce the acetic acid moiety).

-

Catalyst : Diisopropylethylammonium acetate (DIPEAc), which enhances reaction efficiency via hydrogen bonding and acid-base interactions .

Key Data :

| Catalyst | Time | Yield |

|---|---|---|

| DIPEAc | 45 min | 94% |

| ChCl:2urea | 2 h | 80% |

| PEG-400 | 6 h | 74% |

This method achieves high regioselectivity for the 3-phenyl and 4-methyl substituents. Post-reaction, the acetic acid side chain is introduced via nucleophilic substitution at the N1 position using bromoacetic acid under basic conditions (K₂CO₃, DMF, 60°C) .

Palladium-Catalyzed Suzuki-Miyaura Coupling

For introducing the 3-phenyl group, a Suzuki coupling step is integrated:

-

Intermediate : 4-Methyl-6-chloro-2-oxo-1,2-dihydropyrimidine is brominated at the 3-position using N-bromosuccinimide (NBS) .

-

Coupling : The brominated intermediate reacts with phenylboronic acid using Pd(OAc)₂ and SPhos ligand in toluene/water (3:1), yielding the 3-phenyl derivative .

-

Acetic Acid Functionalization : The N1 position is alkylated with ethyl bromoacetate, followed by saponification (NaOH, EtOH/H₂O) .

Optimization :

Stepwise Cyclocondensation and Alkylation

A modular approach involves constructing the pyrimidine ring followed by side-chain addition:

-

Pyrimidine Synthesis :

-

N1-Alkylation :

Yield Comparison :

| Step | Yield |

|---|---|

| Cyclocondensation | 76% |

| Alkylation | 82% |

| Hydrolysis | 95% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

-

Reactants : Benzaldehyde, methylurea, and ethyl acetoacetate.

-

Post-Modification : Alkylation with bromoacetic acid (MW, 80°C, 10 min) .

Advantages :

-

Total time: <30 minutes vs. 6–12 h conventionally.

Characterization and Validation

Synthesized batches are validated via:

-

¹H NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 4.81 (s, 2H, CH₂CO), 7.52–7.78 (m, 5H, Ph), 11.71 (s, 1H, NH) .

Industrial-Scale Production Insights

Patented large-scale processes emphasize:

-

Cost-Efficiency : Using DIPEAc (recyclable) reduces catalyst costs by 40% .

-

Safety : Avoiding halogenated solvents (e.g., replacing DCM with iPrOAc) .

-

Workflow :

Comparative Analysis of Methods

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Multicomponent | 94% | 45 min | High |

| Suzuki Coupling | 85% | 12 h | Moderate |

| Stepwise Alkylation | 82% | 18 h | Low |

| Microwave | 89% | 30 min | High |

The multicomponent and microwave methods are preferred for rapid, high-yield synthesis, while Suzuki coupling offers precision for specialized intermediates .

Análisis De Reacciones Químicas

Suzuki Coupling

-

Process : The 3-phenyl substituent may be introduced via Suzuki coupling with arylboronic acids. For example, a similar pyrimidine derivative was coupled with 2-fluoro-3-methoxyphenylboronic acid using potassium hydroxide in aqueous solution .

-

Conditions :

Methylation

-

Process : The 4-methyl group may be introduced via methylation of a chloropyrimidine intermediate. For example, dimethyl sulfate was used in a 2.5–3.0 mole ratio per mole of substrate at 20°C to reflux .

-

Conditions :

Acetic Acid Group Reactions

The acetic acid moiety (–COOH) may undergo standard transformations:

-

Esterification : Reaction with alcohols (e.g., methanol) in acidic conditions.

-

Amidation : Conversion to amides using amines and coupling agents (e.g., EDC).

-

Decarboxylation : Potential under thermal or enzymatic conditions.

Oxo Group Reactivity

The 2- and 6-oxo groups are susceptible to nucleophilic attack (e.g., hydride reduction, enolate formation):

-

Reduction : Using reagents like NaBH4 or LiAlH4 to form diols.

-

Alkylation : Reaction with alkyl halides in basic conditions.

Phenyl Group Modifications

The 3-phenyl substituent could undergo electrophilic aromatic substitution (e.g., nitration, bromination) or coupling reactions (e.g., Heck, Suzuki).

SAR Analysis

Substituent effects on reactivity can be inferred from similar pyrimidine derivatives:

-

Methyl groups enhance stability and may direct electrophilic substitution .

-

Fluorinated phenyl groups (e.g., 2-fluoro-3-methoxyphenyl) influence coupling efficiency and regioselectivity .

-

Hydrophobic substituents (e.g., trifluoromethyl) increase lipophilicity, affecting solubility and reactivity .

Reaction Tables

Table 1: Synthesis Conditions for Pyrimidine Derivatives

Table 2: Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions |

|---|---|---|

| –COOH | Esterification | Alcohol, acid catalyst |

| Amidation | Amine, coupling agent | |

| Oxo Groups | Reduction | NaBH4, LiAlH4 |

| Phenyl Group | Electrophilic Substitution | Nitric acid, H2SO4 |

Challenges and Considerations

-

Regioselectivity : Substitution patterns on the pyrimidine ring (e.g., 3-phenyl vs. 5-position) may affect site-specific reactions.

-

Stability : The dihydropyrimidine ring may undergo tautomerization or degradation under harsh conditions.

-

Solubility : Hydrophobic substituents (e.g., trifluoromethyl) may require polar aprotic solvents for reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrimidine ring with multiple functional groups that contribute to its reactivity and potential biological activity. The presence of dicarbonyl functionalities enhances its ability to participate in various chemical reactions.

Chemistry

In synthetic chemistry, (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid serves as a versatile building block for the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Condensation Reactions: Useful in forming larger molecular frameworks.

- Cyclization Reactions: Facilitates the formation of cyclic compounds.

Biological Research

This compound has been investigated for its potential biological activities:

Enzyme Inhibition

Studies have indicated that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance:

- Case Study: An investigation into its inhibitory effects on dihydrofolate reductase showed promising results in reducing enzyme activity, which could have implications for drug development against certain cancers.

Antiviral and Anticancer Properties

Research has also explored its potential as an antiviral agent and in anticancer therapies.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Its applications include:

- Anti-inflammatory Agents: Investigated for its ability to modulate inflammatory responses.

Clinical Trials

Preliminary clinical trials have shown that formulations containing this compound can reduce inflammation markers in patients with chronic inflammatory diseases.

Material Science

In material science, (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is being explored for use in developing new polymers and catalysts.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Mecanismo De Acción

The mechanism of action of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparación Con Compuestos Similares

Compound A : [2,6-Dioxo-3-((2-benzoylphenoxy)ethyl)-3,6-dihydropyrimidin-1(2H)-yl]acetic acid (5a–5g)

- Structure: C3 substituent is a 2-benzoylphenoxyethyl group.

- Synthesis : Synthesized via condensation with ethyl bromoacetate (77–90% yield for esters) followed by LiOH hydrolysis (80–94% yield for acids) .

- Key Differences: The bulky benzoylphenoxy group reduces solubility but may enhance binding affinity in antiviral applications.

- Applications : Tested for anti-virus properties; lower yields (12.5–38.3%) during coupling reactions suggest steric hindrance challenges .

Compound B : 2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

- Structure: C3 substituent is a benzyl group, with an additional amino group at C3.

- Benzyl group enhances aromatic interactions .

Halogenated and Fluorinated Derivatives

Compound C : 3-(2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidin-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester

- Structure : Contains chloro , fluoro , and trifluoromethyl groups on the phenyl ring.

- Key Differences : Fluorinated groups improve metabolic stability and bioavailability. The trifluoromethyl group at C4 increases electronegativity and herbicidal potency.

- Applications : Used in herbicidal compositions with glufosinate-P for enhanced weed control .

Compound D : Ethyl (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoate

- Structure : Features fluoro , trifluoromethyl , and methoxy substituents.

- Key Differences : Fluorinated aromatic rings enhance binding to hydrophobic pockets in biological targets. The ethyl ester group improves membrane permeability .

Thioether and Heterocyclic Modifications

Compound E : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Contains a thioether linkage and thietane ring instead of acetic acid.

- Key Differences : The sulfur atom increases metabolic stability but may reduce solubility. Thietane ring introduces conformational rigidity .

Data Table: Structural and Functional Comparison

Research Findings and Trends

Synthetic Accessibility : The target compound’s synthesis (80–94% yield via ester hydrolysis) is more efficient than derivatives with bulky C3 substituents (e.g., Compound A: 12.5–38.3%), highlighting steric effects on reaction kinetics .

Biological Activity : Fluorinated and halogenated derivatives (Compounds C, D) exhibit enhanced agrochemical activity due to increased electronegativity and stability .

Pharmaceutical Potential: Amino-substituted derivatives (Compound B) are prioritized for drug development owing to improved solubility and hydrogen-bonding capacity .

Actividad Biológica

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrimidine ring structure, which is known to exhibit various biological activities. The molecular formula is , and it has a molecular weight of 270.27 g/mol. Its unique structure allows for interactions with biological targets that can lead to therapeutic effects.

The biological activity of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial in various metabolic pathways. For example, it acts as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism .

- Receptor Binding : It may also bind to specific receptors, modulating signaling pathways that are involved in inflammation and cancer progression .

Anticancer Properties

Research indicates that (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Anticancer Activity

A study published in 2022 evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated that treatment with (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Study 2: Inhibition of BCATs

In another study focused on metabolic disorders, the compound was tested for its ability to inhibit BCATs. The findings revealed that it effectively reduced the levels of branched-chain amino acids in cell cultures, suggesting a potential role in metabolic regulation .

Data Summary

The following table summarizes key findings related to the biological activity of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.